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Cat. No.: B1350897 Get Quote

An In-Depth Technical Guide on the Crystal Structures of Halogenated Benzoic Acid

Derivatives: A Proxy for 2,3-Dichloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

While a specific crystal structure for 2,3-dichloro-6-fluorobenzoic acid is not publicly

available in the searched resources, this technical guide provides a comprehensive analysis of

closely related halogenated benzoic acid derivatives. The crystallographic data and

experimental protocols for these analogous compounds offer valuable insights into the

expected structural characteristics, intermolecular interactions, and experimental

considerations for 2,3-dichloro-6-fluorobenzoic acid. The principles of molecular packing and

hydrogen bonding observed in these structures are likely to be transferable.

Crystallographic Data of Analogous Compounds
The following tables summarize the key crystallographic data for several related fluorinated and

chlorinated benzoic acid derivatives. This data provides a foundation for understanding the

influence of halogen substitution on the crystal packing and molecular conformation of benzoic

acid.

Table 1: Crystal Data for Halogenated Benzoic Acid Derivatives
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Compound
2-Chloro-6-
fluorobenzoic
acid[1]

2,6-
Difluorobenzoi
c acid[2]

2,4,6-
Trifluorobenzo
ic acid[3]

2,3-
Difluorobenzoi
c acid[4]

Chemical

Formula
C₇H₄ClFO₂ C₇H₄F₂O₂ C₇H₃F₃O₂ C₇H₄F₂O₂

Molecular Weight 174.55 158.10 176.09 158.10

Crystal System Monoclinic Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/c P2₁/c P2₁/c

a (Å) 3.7655 (2) 3.6517 (4) 7.2769 (3) 3.761 (1)

b (Å) 13.9660 (7) 14.1214 (15) 13.7998 (6) 6.520 (1)

c (Å) 13.2300 (7) 12.2850 (13) 7.3097 (3) 26.521 (2)

β (°) 98.034 (3) 95.651 (3) 115.041 (2) 92.27 (1)

Volume (Å³) 688.92 (6) 630.42 (12) 665.04 (5) -

Z 4 4 4 -

Temperature (K) 200 100 200 293 (2)

Table 2: Data Collection and Refinement Parameters
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Parameter
2-Chloro-6-
fluorobenzoic
acid[1]

2,6-
Difluorobenzoi
c acid[2]

2,4,6-
Trifluorobenzo
ic acid[3]

2,3-
Difluorobenzoi
c acid[4]

Diffractometer
Bruker APEXII

CCD

Bruker APEXII

DUO CCD

Bruker APEXII

CCD
-

Radiation Mo Kα Mo Kα Mo Kα Mo Kα

Measured

Reflections
11312 6112 6435 25713

Independent

Reflections
1671 - 1643 -

Reflections with I

> 2σ(I)
1267 1895 1394 1371

R_int 0.081 - 0.034 0.031

Final R indices [I

> 2σ(I)]
R₁ = 0.032 R₁ = 0.049 R₁ = 0.038 R₁ = 0.044

wR(F²) 0.081 0.143 0.106 0.134

Experimental Protocols
The determination of the crystal structures summarized above generally follows a standard

single-crystal X-ray diffraction workflow.

Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a

saturated solution of the compound in an appropriate solvent. For instance, 2,3-difluorobenzoic

acid crystals were grown from a 1-propanol solution[4]. The choice of solvent is critical and

often determined empirically to yield high-quality, single crystals.

Data Collection
A single crystal is mounted on a goniometer head and placed in the X-ray beam of a

diffractometer. The data for the analogous compounds were collected on Bruker APEXII series
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diffractometers using molybdenum radiation (λ = 0.71073 Å). The crystal is rotated in the beam,

and the diffraction pattern is recorded on a CCD detector. Data is collected at low temperatures

(100-200 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure

determination.

Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The phase

problem is solved using direct methods or Patterson methods to obtain an initial model of the

crystal structure. This model is then refined against the experimental data using least-squares

methods. The refinement process optimizes the atomic coordinates, displacement parameters,

and other structural parameters to achieve the best possible fit between the calculated and

observed structure factors. For the presented structures, programs such as SHELXS and

SHELXL were used for structure solution and refinement.

Structural Analysis and Intermolecular Interactions
A common feature in the crystal structures of benzoic acid derivatives is the formation of

centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.

Hydrogen Bonding
In all the analyzed analogous structures, the carboxylic acid groups form classic R²₂(8) ring

motifs via O-H···O hydrogen bonds.[1][2][3][4] These strong interactions are the primary drivers

for the formation of dimeric units.

The diagram below illustrates this common hydrogen bonding pattern.
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Caption: Carboxylic acid dimer formation via O-H···O hydrogen bonds.

Other Intermolecular Interactions
Besides the strong O-H···O hydrogen bonds, weaker interactions such as C-H···F and C-H···O

contacts are also observed, which connect the primary dimeric units into more extended
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supramolecular architectures like sheets or stacks.[1][2][4] In 2-chloro-6-fluorobenzoic acid, C-

H···F contacts link the dimers into undulating sheets.[1] Similarly, in 2,6-difluorobenzoic acid,

the dimers are connected into sheets by C-H···F hydrogen bonds.[2]

The following workflow illustrates the hierarchical nature of the crystal packing.

Individual Molecules

Carboxylic Acid Dimers
(O-H···O Hydrogen Bonds)

Dimerization

Extended Supramolecular Assembly
(e.g., Sheets, Stacks)

Weak Interactions
(C-H···F, C-H···O)

Final Crystal Lattice

3D Packing

Click to download full resolution via product page

Caption: Hierarchical assembly in halogenated benzoic acid crystals.

Conformational Analysis
The orientation of the carboxylic acid group relative to the benzene ring is a key conformational

feature. In many of the studied analogs, the carboxylic acid group is twisted out of the plane of

the aromatic ring, likely due to steric hindrance from the ortho substituents. For example, in 2-

chloro-6-fluorobenzoic acid, the dihedral angle between the carboxylic acid group and the

phenyl ring is 47.83 (6)°.[1] In 2,6-difluorobenzoic acid, this angle is 33.70 (14)°.[2] A similar

non-planar conformation is anticipated for 2,3-dichloro-6-fluorobenzoic acid.
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Implications for Drug Development
The crystal structure of an active pharmaceutical ingredient (API) is critical as it influences key

physicochemical properties such as solubility, dissolution rate, and stability. Understanding the

likely crystal packing and intermolecular interactions of 2,3-dichloro-6-fluorobenzoic acid,

based on its analogs, can aid in:

Polymorph Screening: Predicting likely hydrogen bonding motifs can guide the design of

crystallization experiments to identify different polymorphic forms.

Co-crystal Design: Knowledge of the primary hydrogen bonding synthons allows for the

rational design of co-crystals with improved properties.

Computational Modeling: The structural data from analogs can be used to validate and refine

computational models for predicting the crystal structure and properties of the target

compound.

The logical relationship for applying this structural knowledge is outlined below.
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Caption: Application of structural data in drug development.

In conclusion, while the specific crystal structure of 2,3-dichloro-6-fluorobenzoic acid
remains to be experimentally determined, a detailed analysis of its close analogs provides a

robust framework for predicting its structural characteristics. This information is invaluable for

researchers in crystallography, medicinal chemistry, and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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